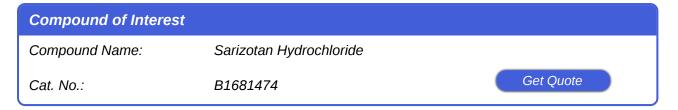


Sarizotan vs. Placebo for Dyskinesia: A Comparative Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025



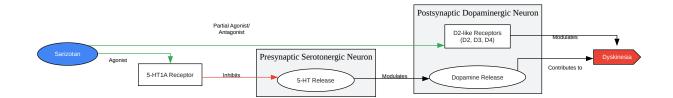
For Researchers, Scientists, and Drug Development Professionals

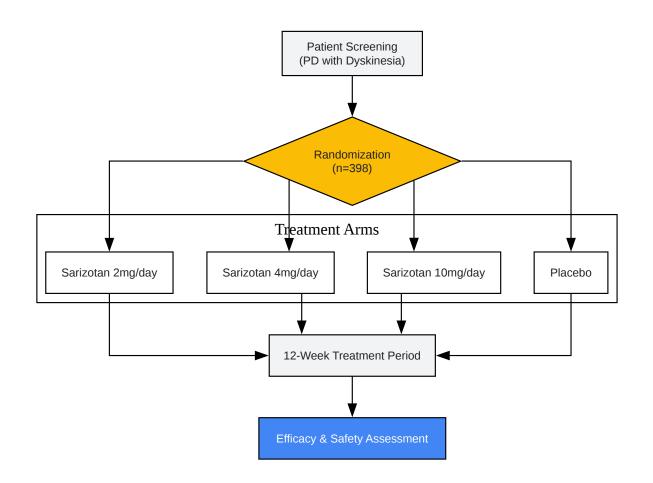
This guide provides a detailed comparison of sarizotan and placebo in the treatment of dyskinesia, primarily focusing on levodopa-induced dyskinesia (LID) in Parkinson's disease (PD) patients. The information is compiled from published randomized controlled trials (RCTs) to offer an objective overview for research and development purposes.

Mechanism of Action

Sarizotan is a potent agonist of the serotonin 5-HT1A receptor and also exhibits high affinity for dopamine D3 and D4 receptors, with some partial agonist activity at D2 receptors.[1][2][3][4] The therapeutic rationale for its use in dyskinesia stems from the hypothesis that modulating serotonergic and dopaminergic neurotransmission can alleviate involuntary movements.[5] Specifically, activation of 5-HT1A receptors is thought to modulate dopamine release, potentially mitigating the excessive dopaminergic stimulation that contributes to dyskinesia.[5]







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